Genipin
Overview
Description
Genipin is an iridoid compound primarily derived from the fruits of Genipa americana and Gardenia jasminoides . It is recognized for its natural cross-linking properties, making it a valuable compound in various biomedical and industrial applications . This compound is known for its low toxicity, biodegradability, and biocompatibility, which makes it an attractive alternative to synthetic cross-linkers .
Mechanism of Action
Target of Action
Genipin, a bioactive compound derived from medicinal plants, primarily targets the Uncoupling Protein-2 (UCP2) which is an anion transporter positioned in the mitochondrial inner membrane . UCP2 plays a significant role in the regulation of energy metabolism and the generation of reactive oxygen species (ROS) .
Mode of Action
This compound interacts with its primary target, UCP2, by inhibiting its function . This inhibition leads to the attenuation of the generation of reactive oxygen species (ROS), which are often associated with cellular damage and disease . The inhibition of UCP2 by this compound results in ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the pathway involving UCP2, leading to a decrease in the generation of reactive oxygen species (ROS) . This reduction in ROS levels triggers a cascade of events, including the activation of the c-Jun N-terminal kinase pathway, which ultimately leads to apoptosis, or programmed cell death . This compound also impacts the pathways involving matrix metalloproteases (MMP)-2, a kind of tumor promoter in a variety of cancers .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied, particularly in animal models. It has been found that this compound’s bioavailability is relatively high in rats, and it undergoes rapid metabolism, forming various glycosides . These insights provide a better understanding of how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting UCP2, this compound attenuates the generation of reactive oxygen species (ROS), leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells . This means that this compound can induce programmed cell death in cancer cells, making it a potential anti-cancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be improved through its load in nanotechnology . Furthermore, this compound is a protein cross-linking agent extracted from Gardenia (Gardenia jasminoides Ellis) fruits, which has conventionally been used as a Chinese herbal medicine for the treatment of inflammation and jaundice and as an edible colorant in oriental countries . This suggests that the natural environment and traditional uses of the Gardenia plant may play a role in the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan . It interacts with these biomolecules through covalent cross-linking into lattice networks, providing good biocompatibility, controllable swelling, and mechanical properties . The nature of these interactions is largely due to the intricate relationship between this compound’s chemical structure and its biochemical activity .
Cellular Effects
This compound has demonstrated significant anti-cancer effects in vitro and in vivo models by attenuating ROS generation, inhibiting the expression of matrix metalloproteinase 2, and inducing caspase-dependent apoptosis . It has also shown to inhibit cell viability and proliferation of gastric cancer cells . This compound treatment decreased levels of GPX4 and SLC7A11, induced accumulation of lipid peroxidation intracellularly, and led to ferroptosis in gastric cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the action of the transporter uncoupling protein 2 (UCP2), which contributes to its observed anti-cancer activity . This compound’s efficacy against various cancer cell lines is due to its basic molecular mechanisms, induction of apoptosis, inhibition of cell proliferation, and disruption of cancer cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been found to stimulate glucose uptake in a time- and dose-dependent manner . Over time, this compound treatment increased the protein mass of Mrp2 but not the mRNA level .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant anti-depressive effects at a dose of 100 mg/kg in rats . It has also been found to significantly decrease mortality and serum aminotransferase activity and attenuate the apoptosis of hepatocytes induced by D-galactosamine/lipopolysaccharide (LPS) at dosages ranging from 25–200 mg/kg .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver . It also promotes alternative pathways and inhibits classical pathways for bile acids synthesis .
Transport and Distribution
This compound is absorbed via the intestine and transported to the liver across the portal vein . It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver .
Subcellular Localization
This compound promotes glucose transporter 4 (GLUT4) translocation to the cell surface, which was observed by analyzing their distribution in subcellular membrane fraction . This indicates that this compound has effects on its activity or function at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Genipin can be obtained through the hydrolysis of geniposide, a glycoside found in the fruits of Gardenia jasminoides . The hydrolysis process involves the use of β-glucosidase enzyme, which breaks down geniposide into this compound . The reaction typically occurs under mild conditions, such as room temperature and neutral pH .
Industrial Production Methods
Industrial production of this compound involves the extraction of geniposide from the fruits of Gardenia jasminoides, followed by enzymatic hydrolysis to produce this compound . The extraction process often uses solvents like water, alcohol, or propylene glycol . The resulting this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Genipin undergoes various chemical reactions, including oxidation, reduction, and substitution . One of the most notable reactions is its ability to cross-link with primary amine groups in proteins, peptides, and amino acids . This reaction forms stable, dark-blue pigments and is utilized in various applications, such as dyeing and biocatalyst design .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often use nucleophiles like amines or thiols.
Major Products
The major products formed from this compound reactions include cross-linked biopolymers, such as chitosan and gelatin, which are used in biomedical applications . Additionally, this compound-derived pigments are used as natural colorants in food and textiles .
Scientific Research Applications
Genipin has a wide range of scientific research applications:
Biology: It is employed in the preparation of biocatalysts and enzyme immobilization.
Medicine: This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective properties It is used in drug delivery systems, wound dressings, and tissue engineering
Industry: This compound is used as a natural colorant in food and textile industries.
Comparison with Similar Compounds
Genipin is often compared to other natural cross-linkers and iridoid compounds:
Glutaraldehyde: Unlike glutaraldehyde, this compound is less toxic and more biocompatible.
Geniposide: Geniposide is the glycoside precursor of this compound and is hydrolyzed to produce this compound.
Other Iridoids: Similar iridoid compounds include aucubin and catalpol, which also exhibit various biological activities.
Properties
IUPAC Name |
methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKVWQKMDGGDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Genipin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6902-77-8 | |
Record name | Genipin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
Record name | Genipin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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